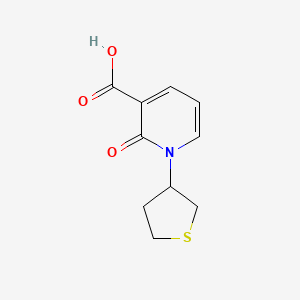

2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid

Description

2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at three positions:

- Position 1: A thiolan-3-yl group (tetrahydrothiophen-3-yl), a five-membered sulfur-containing ring.

- Position 2: A ketone (oxo) group.

- Position 3: A carboxylic acid moiety.

The molecular formula is inferred as C₁₀H₁₁NO₃S, with a molecular weight of 225.27 g/mol. The thiolan group introduces sulfur, which influences electronic and steric properties, while the carboxylic acid and oxo groups enhance solubility and reactivity.

Properties

IUPAC Name |

2-oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9-8(10(13)14)2-1-4-11(9)7-3-5-15-6-7/h1-2,4,7H,3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSSZAQADOWDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2C=CC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercapto-2-pyridinecarboxylic acid with an appropriate oxidizing agent to form the thiolane ring. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper salts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Esters and amides.

Scientific Research Applications

2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiolane ring and carboxylic acid group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid with structurally related compounds:

*Estimated based on substituent effects.

Key Observations:

- Thiolan vs.

- Aromatic vs. Aliphatic Substituents : The phenyl group () and pyridinylmethyl group () introduce aromaticity, which may improve binding to hydrophobic pockets in biological targets.

- Electron-Withdrawing Groups : The trifluoroethyl group () significantly elevates logP and metabolic stability due to fluorine’s electronegativity .

Pharmacological and Reactivity Insights

Anti-Inflammatory Activity:

Indole-3-carboxylic acid derivatives with hydroxyl/methoxy substituents exhibit anti-inflammatory activity via carrageenan-induced edema inhibition . The thiolan group’s sulfur may mimic these effects through hydrophobic interactions or hydrogen bonding.

Spectroscopic and Computational Analysis:

Similar studies on the target compound could predict its reactivity and interaction with biological targets.

Functional Group Impact

- Carboxylic Acid : Enables salt formation and hydrogen bonding, critical for solubility and target binding.

- Oxo Group : Acts as a hydrogen bond acceptor, influencing tautomerism and electronic distribution.

- Thiolan Ring : Provides steric bulk and moderate lipophilicity, distinguishing it from oxygen-containing analogs.

Biological Activity

2-Oxo-1-(thiolan-3-yl)pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a carboxylic acid group and a thiolane ring, which contributes to its unique chemical reactivity. The presence of sulfur in the thiolane ring allows for distinctive interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can block substrate access, thereby modulating various biochemical pathways. The thiolane ring and carboxylic acid group are crucial for the compound's binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Investigated for its role as an enzyme inhibitor, particularly in biochemical assays where it may inhibit metabolic enzymes or modulate signaling pathways.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives. The derivatives exhibited varying degrees of enzyme inhibition, with some showing significant activity against human leukocyte elastase, indicating their potential as therapeutic agents in treating inflammatory conditions .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its thiolane structure. This uniqueness allows for distinct chemical reactivity and biological activity compared to other pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.